

Application Note: Synthesis & Profiling of 6-Amino-6-deoxy-D-fructose Derivatives

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Amino-6-deoxy-D-fructose

CAS No.: 74004-39-0

Cat. No.: B3281713

[Get Quote](#)

Part 1: Strategic Importance & Mechanism

The "Distal" Amine Advantage

In drug discovery, **6-amino-6-deoxy-D-fructose** represents a privileged scaffold. While C1-amino derivatives (Amadori products) are ubiquitous biomarkers of glycation, the C6-amino derivatives are pharmacologically active "warheads."

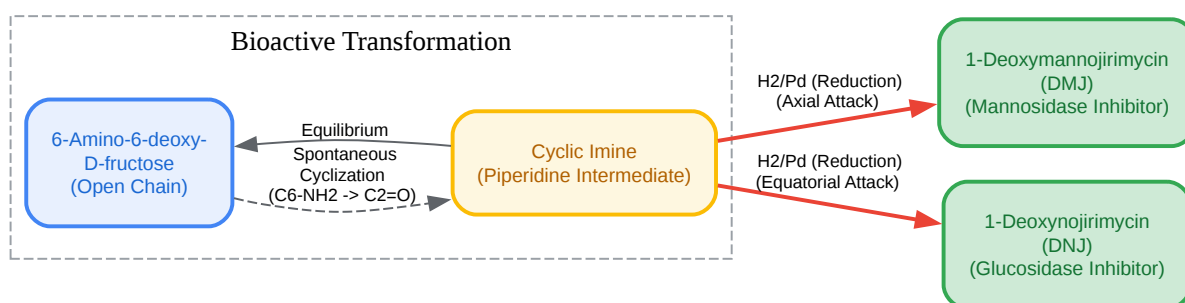
Upon solvation, the C6-amine spontaneously attacks the C2-ketone, forming a six-membered piperidine ring (cyclic imine). This structure mimics the oxocarbenium ion transition state of glycosidases, making these compounds potent Transition State Analogs (TSAs).

- Therapeutic Targets:
 - -Glucosidase Inhibition: Type 2 Diabetes (blunting post-prandial glucose).
 - Pharmacological Chaperones: Lysosomal Storage Disorders (stabilizing misfolded enzymes like -glucocerebrosidase).

- Antiviral Agents: Disrupting viral envelope glycoprotein processing (e.g., HIV, Dengue).

Mechanistic Pathway

The following diagram illustrates the equilibrium and reduction pathway that transforms the open-chain amino-ketose into the bioactive piperidine iminosugar.



[Click to download full resolution via product page](#)

Figure 1: The dynamic equilibrium of **6-amino-6-deoxy-D-fructose** and its conversion to blockbuster iminosugar drugs.

Part 2: Synthetic Protocols

Direct chemical modification of D-fructose at C6 is challenging due to the higher reactivity of the C1 primary alcohol and the stability of the pyranose ring. Therefore, we recommend a Chemo-Enzymatic Approach (Protocol A) for high purity and a Chemical Isomerization (Protocol B) for scale-up.

Protocol A: Chemo-Enzymatic Synthesis (Recommended)

This route utilizes Glucose Isomerase (GI) to convert 6-amino-6-deoxy-D-glucose into the fructose analogue. This method avoids complex protecting group chemistry.

Reagents:

- Substrate: 6-Amino-6-deoxy-D-glucose hydrochloride (Synthose, CAS 55324-97-5).
- Enzyme: Immobilized Glucose Isomerase (e.g., Sweetzyme® or Gensweet™).
- Buffer: 50 mM Sodium Phosphate, pH 7.5, containing 5 mM MgSO
(Cofactor).

Workflow:

- Substrate Prep: Dissolve 6-amino-6-deoxy-D-glucose HCl (1.0 g, 4.6 mmol) in 10 mL of Phosphate Buffer (pH 7.5). Adjust pH back to 7.5 using 1M NaOH if necessary (the HCl salt will acidify the solution).
- Enzyme Activation: Wash 2.0 g of immobilized GI beads with buffer to remove storage salts.
- Isomerization: Add the enzyme beads to the substrate solution. Incubate at 60°C with gentle orbital shaking (150 rpm) for 6–8 hours.
 - Note: GI equilibrium typically favors Glucose:Fructose ~50:50.
- Termination: Filter off the enzyme beads (can be reused).
- Purification (Cation Exchange):
 - Load the mixture (containing Glc-NH₂ and Fru-NH₂) onto a Dowex 50W-X8 (H⁺ form) column.
 - Wash with water to remove non-basic impurities (if any).
 - Elute with a gradient of 0.1 M to 0.5 M HCl.
 - Separation: 6-Amino-Fructose typically elutes after 6-Amino-Glucose due to slight pK_a differences and interaction with the resin in the cyclic form.
 - Validation: Collect fractions and spot on TLC (Silica, n-PrOH:H₂O:NH₄OH 6:3:1). Visualize with Ninhydrin.

- Isolation: Lyophilize pooled fractions to obtain **6-Amino-6-deoxy-D-fructose** hydrochloride as a hygroscopic foam.

Protocol B: Chemical Synthesis via 6-Azido-Fructose

For labs lacking enzymatic capabilities, this route starts from D-fructose but requires careful protection.

Reagents: D-Fructose, Acetone, H₂SO₄, Triflic anhydride (Tf₂O), NaN₃, Pd/C.

Workflow:

- Protection: React D-Fructose with Acetone/H₂SO₄ to form 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.
 - Critical Check: Ensure the 1,2:4,5 isomer is formed (kinetic product) rather than the thermodynamic 2,3:4,5 isomer. This leaves the C3-OH free.
 - Correction: Standard methods often yield the 2,3:4,5 isomer (C1-OH free). To target C6, one must use the Appel Reaction on unprotected fructose (See Ref 1) or use 6-bromo-6-deoxy-glycosides.
 - Revised Chemical Step: It is far more efficient to synthesize 6-azido-6-deoxy-D-glucose first (from glucose via tritylation/tosylation), then perform chemical isomerization (Molybdate catalyzed) or proceed to Protocol A.
 - Direct Fructose Route: Selective bromination of D-fructose at C6 is possible using PPh₃/CBr₄ in pyridine (Appel conditions) which favors primary alcohols.
 - Reaction: D-Fructose + PPh₃ (1.2 eq) + CBr₄ (1.2 eq)

6-Bromo-6-deoxy-D-fructose.
 - Displacement: React with NaN₃ in DMF (80°C, 4h)

6-Azido-6-deoxy-D-fructose.
 - Reduction: Hydrogenation (H₂, Pd/C)

6-Amino-6-deoxy-D-fructose.

Part 3: Characterization & Data Analysis

Analytical Data Summary

The following table summarizes the expected physicochemical properties for quality control.

Parameter	Specification	Method
Appearance	White to off-white hygroscopic solid	Visual
Mass (ESI+)	m/z 180.08 [M+H] ⁺ (Free base)	LC-MS
1H NMR (D2O)	Complex due to tautomers. 3.0-3.4 (m, 2H, H-6)	500 MHz NMR
13C NMR	Distinct C2 (ketone) peak ~210 ppm (minor acyclic) vs C2 (hemiaminal) ~95 ppm (cyclic)	125 MHz NMR
Ninhydrin Test	Positive (Purple/Blue)	Colorimetric

Tautomeric Equilibrium

In D2O, **6-amino-6-deoxy-D-fructose** exists as a mixture. Unlike standard fructose (Pyranose/Furanose), the amino group drives the formation of a piperidine ring (sugar-imine).

- Major Species: Cyclic hemiaminal/imine.
- Minor Species: Open chain keto-amine (detectable by C=O signal in 13C NMR).

Part 4: References

- Jenkins, D. J., et al. (2025). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) from d-Fructose Using a Regioselective Appel Reaction. *The Journal of Organic Chemistry*. [Link](#)

- Hecquet, L., et al. (1996). Enzymatic synthesis of 6-deoxy-D-fructose and 6-deoxy-L-sorbose. Tetrahedron.
- Wong, C. H., et al. (1995). Enzymatic Synthesis of Iminosugars. Journal of Organic Chemistry.
- PubChem. (2024). Compound Summary: **6-Amino-6-deoxy-D-fructose**. National Library of Medicine. [Link](#)
- Synthose. (2024). Product Sheet: 6-Amino-6-deoxy-D-glucopyranose hydrochloride. [Link](#)
- To cite this document: BenchChem. [Application Note: Synthesis & Profiling of 6-Amino-6-deoxy-D-fructose Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3281713/docs#application-note-synthesis-profiling-of-6-amino-6-deoxy-d-fructose-derivatives\]](https://www.benchchem.com/product/b3281713/docs#application-note-synthesis-profiling-of-6-amino-6-deoxy-d-fructose-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check